molecular formula C28H33N3O4S B13765444 8-(p-(9-Acridinylamino)phenyl)octanamide, methanesulfonate CAS No. 66147-64-6

8-(p-(9-Acridinylamino)phenyl)octanamide, methanesulfonate

Cat. No.: B13765444
CAS No.: 66147-64-6
M. Wt: 507.6 g/mol
InChI Key: OBLBCSWAXZCOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(p-(9-Acridinylamino)phenyl)octanamide, methanesulfonate is a complex organic compound known for its unique chemical structure and properties. It is a derivative of acridine, a heterocyclic organic compound, and is often used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(p-(9-Acridinylamino)phenyl)octanamide, methanesulfonate typically involves multiple steps, starting from the acridine base. The process includes the introduction of an amino group to the acridine ring, followed by the attachment of a phenyl group and an octanamide chain. The final step involves the addition of a methanesulfonate group to enhance the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

8-(p-(9-Acridinylamino)phenyl)octanamide, methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the acridine ring.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different acridine derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

8-(p-(9-Acridinylamino)phenyl)octanamide, methanesulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-(p-(9-Acridinylamino)phenyl)octanamide, methanesulfonate involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription. This property is particularly useful in cancer research, where the compound’s ability to inhibit cancer cell growth is being explored .

Comparison with Similar Compounds

Similar Compounds

  • 4-(p-(9-Acridinylamino)phenyl)butyramide methanesulfonate
  • N-[4-(8-amino-8-oxooctyl)phenyl]acridin-9-aminium methanesulfonate

Uniqueness

8-(p-(9-Acridinylamino)phenyl)octanamide, methanesulfonate stands out due to its longer octanamide chain, which can influence its solubility, stability, and biological activity. This makes it a unique compound with specific applications that may not be achievable with other similar compounds.

Properties

CAS No.

66147-64-6

Molecular Formula

C28H33N3O4S

Molecular Weight

507.6 g/mol

IUPAC Name

acridin-9-yl-[4-(8-amino-8-oxooctyl)phenyl]azanium;methanesulfonate

InChI

InChI=1S/C27H29N3O.CH4O3S/c28-26(31)15-5-3-1-2-4-10-20-16-18-21(19-17-20)29-27-22-11-6-8-13-24(22)30-25-14-9-7-12-23(25)27;1-5(2,3)4/h6-9,11-14,16-19H,1-5,10,15H2,(H2,28,31)(H,29,30);1H3,(H,2,3,4)

InChI Key

OBLBCSWAXZCOFA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)[O-].C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=C(C=C4)CCCCCCCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.